molecular formula C19H24ClN7O B11678860 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11678860
M. Wt: 401.9 g/mol
InChI Key: SCSPRWJCFWQMRX-KGENOOAVSA-N
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Description

2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine, piperidine, and a hydrazone moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine. This step involves the cyclization of the intermediate to form the triazine ring.

    Substitution with Morpholine and Piperidine: The final step involves the substitution of the chlorine atoms on the triazine ring with morpholine and piperidine. This is typically achieved by reacting the triazine intermediate with morpholine and piperidine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazine ring, leading to the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the morpholine and piperidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Interact with DNA: The compound can intercalate into DNA, disrupting its structure and function.

    Modulate Signaling Pathways: It can modulate various signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is unique due to the presence of the morpholine and piperidine groups on the triazine ring, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H24ClN7O

Molecular Weight

401.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H24ClN7O/c20-16-6-4-15(5-7-16)14-21-25-17-22-18(26-8-2-1-3-9-26)24-19(23-17)27-10-12-28-13-11-27/h4-7,14H,1-3,8-13H2,(H,22,23,24,25)/b21-14+

InChI Key

SCSPRWJCFWQMRX-KGENOOAVSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)N4CCOCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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